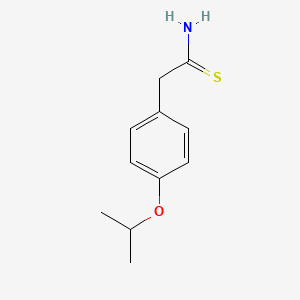
2-(4-Isopropoxyphenyl)ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Isopropoxyphenyl)ethanethioamide is an organic compound with the molecular formula C11H15NOS It is a thioamide derivative, characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxyphenyl)ethanethioamide typically involves the reaction of 4-isopropoxybenzaldehyde with thioacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Isopropoxyphenyl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The thioamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Products with different functional groups replacing the thioamide group.
Applications De Recherche Scientifique
2-(4-Isopropoxyphenyl)ethanethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-Isopropoxyphenyl)ethanethioamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioacetamide: A simpler thioamide with similar chemical properties.
Benzothioamide: Another thioamide derivative with a benzene ring.
Thioformamide: The simplest thioamide, used as a reference compound in studies.
Uniqueness
2-(4-Isopropoxyphenyl)ethanethioamide is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thioamides and can lead to different applications and effects.
Propriétés
Formule moléculaire |
C11H15NOS |
|---|---|
Poids moléculaire |
209.31 g/mol |
Nom IUPAC |
2-(4-propan-2-yloxyphenyl)ethanethioamide |
InChI |
InChI=1S/C11H15NOS/c1-8(2)13-10-5-3-9(4-6-10)7-11(12)14/h3-6,8H,7H2,1-2H3,(H2,12,14) |
Clé InChI |
FKDPIUDFSZJHID-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)CC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1,3-dioxoisoindol-2-yl) 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B13569380.png)
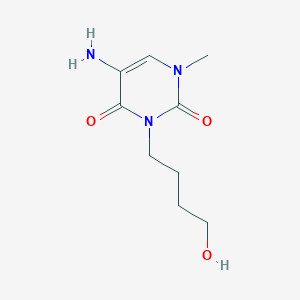
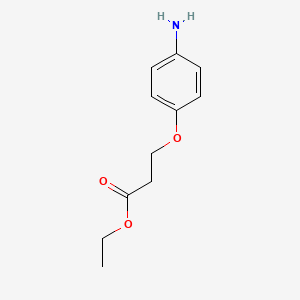
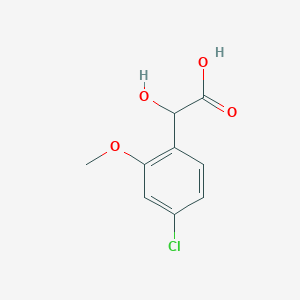
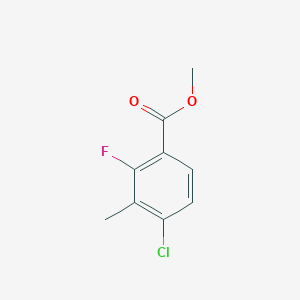
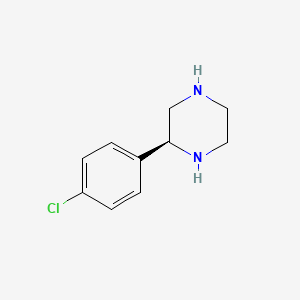
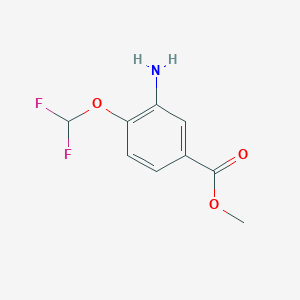
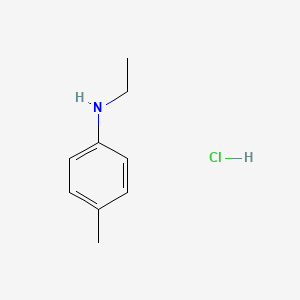
![Sodium{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methanesulfinate](/img/structure/B13569435.png)
![Tert-butyl 8-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13569436.png)
![tert-butyl N-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]piperidin-3-yl}carbamate](/img/structure/B13569445.png)
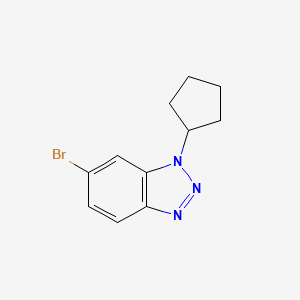
![(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoicacid](/img/structure/B13569458.png)
![2-[3-(3-Fluorophenoxy)phenyl]ethan-1-amine](/img/structure/B13569464.png)
